![molecular formula C9H16N2 B2510196 5-cyclohexyl-4,5-dihydro-1H-pyrazole CAS No. 2049867-90-3](/img/structure/B2510196.png)
5-cyclohexyl-4,5-dihydro-1H-pyrazole
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Description
5-cyclohexyl-4,5-dihydro-1H-pyrazole is a derivative of 4,5-dihydro-1H-pyrazole . Pyrazoles are nitrogen-containing heterocycles known for their significant role in the field of research and development of therapeutically active agents . They are an integral part of numerous drugs having diverse activities .
Synthesis Analysis
The synthesis of 4,5-dihydro-1H-pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of 4,5-dihydro-1H-pyrazole consists of an endocyclic double bond . Compared to pyrazoles, pyrazolines are stronger bases, less stable, and behave more like unsaturated compounds . All the atoms but C5 of the pyrazoline ring adopt a planar system .Chemical Reactions Analysis
Pyrazoles are known to undergo catalytic hydrogenation to pyrazolines . On reduction, 2-pyrazolines either yield pyrazolidines or undergo ring cleavage; and when oxidized, they form blue or red coloring matter .Physical And Chemical Properties Analysis
4,5-dihydro-1H-pyrazole derivatives are colorless liquid which have their boiling point in the range of 120–150 C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character . These electron-rich nitrogen heterocycles can be subjected to oxidation .Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-pyrazole derivatives can vary depending on the specific derivative and its biological target. For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
5-cyclohexyl-4,5-dihydro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-4-8(5-3-1)9-6-7-10-11-9/h7-9,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJGBSAJBSFROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclohexyl-4,5-dihydro-1H-pyrazole |
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